molecular formula C8H12O8Pb-2 B8058316 LEAD TETRAACETATE

LEAD TETRAACETATE

Cat. No.: B8058316
M. Wt: 443 g/mol
InChI Key: ACKFDYCQCBEDNU-UHFFFAOYSA-J
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Description

LEAD TETRAACETATE, also known as this compound, is a metalorganic compound with the chemical formula Pb(C2H3O2)4. It is a colorless or pink crystalline solid that is soluble in nonpolar organic solvents. This compound is known for its strong oxidizing properties and is commonly used in organic synthesis .

Preparation Methods

LEAD TETRAACETATE is typically prepared by treating red lead (Pb3O4) with acetic acid and acetic anhydride. The reaction absorbs water, resulting in the formation of lead(IV) acetate and lead(II) acetate . The net reaction is as follows: [ \text{Pb}_3\text{O}_4 + 4 \text{Ac}_2\text{O} \rightarrow \text{Pb(OAc)}_4 + 2 \text{Pb(OAc)}_2 ]

Additionally, lead(II) acetate can be partially oxidized to lead(IV) acetate using chlorine, producing lead(II) chloride as a by-product : [ 2 \text{Pb(OAc)}_2 + \text{Cl}_2 \rightarrow \text{Pb(OAc)}_4 + \text{PbCl}_2 ]

Mechanism of Action

LEAD TETRAACETATE exerts its effects primarily through its strong oxidizing properties. It participates in α-acetoxylation of ketones and oxidative decarboxylation of carboxylic acids . The compound can also induce the cleavage of 1,2-diols to aldehydes or ketones and decarboxylation of carboxylic acids to alkyl halides . These reactions involve the transfer of oxygen atoms from lead(IV) acetate to the substrate, resulting in the formation of oxidized products.

Comparison with Similar Compounds

LEAD TETRAACETATE is unique among lead compounds due to its high oxidation state and strong oxidizing properties. Similar compounds include:

    Lead(II) acetate: A lower oxidation state lead compound used in various industrial applications but with weaker oxidizing properties.

    Lead(II) oxide: Another lead compound used in the production of lead-based materials and as a precursor for other lead compounds.

    Lead(IV) oxide: A compound with similar oxidation properties but different applications, primarily used in lead-acid batteries.

This compound stands out due to its specific use in organic synthesis as a versatile oxidizing agent .

Properties

IUPAC Name

lead(2+);tetraacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H4O2.Pb/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKFDYCQCBEDNU-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O8Pb-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Faintly pink wet crystals with an odor of vinegar. (USCG, 1999), Colorless to pink solid from glacial acetic acid; [Merck Index # 5423]
Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
Record name LEAD TETRAACETATE
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Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
Record name Lead(IV) acetate
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Solubility

Soluble in hot glacial acetic acid, benzene, chloroform, tetrachloroethane, nitrobenzene.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 948
Record name LEAD TETRAACETATE
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Density

2.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.228 at 17 °C/4 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 948
Record name LEAD TETRAACETATE
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Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 948
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Color/Form

Colorless monoclinic prisms from glacial acetic acid, Colorless or faintly pink crystals, sometimes moist with glacial acetic acid

CAS No.

546-67-8
Record name LEAD TETRAACETATE
Source CAMEO Chemicals
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Record name Lead tetraacetate
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Record name Acetic acid, lead(4+) salt (4:1)
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Record name LEAD TETRAACETATE
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Melting Point

347 °F (USCG, 1999), 175-180 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 948
Record name LEAD TETRAACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8788
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 948
Record name LEAD TETRAACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/640
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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